molecular formula C18H21N3OS B12749299 N-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-N,N'-diethylurea CAS No. 96020-51-8

N-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-N,N'-diethylurea

Cat. No.: B12749299
CAS No.: 96020-51-8
M. Wt: 327.4 g/mol
InChI Key: XXDUQGDVTBUPJY-UHFFFAOYSA-N
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Description

1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiepino-pyridine core, which is fused with a diethylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzothiepino-Pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepino-pyridine core. Common reagents used in this step include sulfur-containing compounds and pyridine derivatives.

    Introduction of the Diethylurea Moiety: The diethylurea group is introduced through a reaction with diethylamine and an appropriate isocyanate derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against specific targets, making it useful in the design of new therapeutic agents.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The interaction with these targets can modulate biochemical pathways, leading to the desired therapeutic outcome. The exact molecular targets and pathways involved can vary based on the specific biological activity of the compound.

Comparison with Similar Compounds

1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea can be compared with other similar compounds, such as:

    1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-dimethylurea: This compound has a similar core structure but features a dimethylurea moiety instead of a diethylurea group. The difference in the alkyl groups can lead to variations in chemical properties and biological activity.

    1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylthiourea: This compound contains a thiourea group instead of a urea group. The presence of sulfur in the thiourea group can influence the compound’s reactivity and interactions with biological targets.

    1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylcarbamimidic acid: This compound features a carbamimidic acid group, which can affect its chemical and biological properties compared to the urea derivative.

Properties

CAS No.

96020-51-8

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-1,3-diethylurea

InChI

InChI=1S/C18H21N3OS/c1-3-19-18(22)21(4-2)17-13-9-7-11-20-15(13)12-23-16-10-6-5-8-14(16)17/h5-11,17H,3-4,12H2,1-2H3,(H,19,22)

InChI Key

XXDUQGDVTBUPJY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CC)C1C2=C(CSC3=CC=CC=C13)N=CC=C2

Origin of Product

United States

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